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Compound of Interest

Compound Name:
4-(Benzyloxy)-6-ethynylpyridin-2-

ol

Cat. No.: B13100795

Get Quote

Accurate stoichiometric calculations and mass spectrometry (MS) validations rely on precise

molecular weight data. The macroscopic molecular weight of 4-(Benzyloxy)-6-ethynylpyridin-
2-ol is 225.24 g/mol [1]. However, for high-resolution analytical workflows, understanding its

exact monoisotopic mass and tautomeric behavior is critical.

Table 1: Physicochemical and Analytical Properties
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Property Value Rationale / Implication

Molecular Formula C14H11NO2
Defines the core scaffold

composition.

Molecular Weight 225.24 g/mol

Used for bulk macroscopic

mass and stoichiometric

equivalents[1].

Monoisotopic Mass 225.0790 Da

The exact target mass required

for High-Resolution Mass

Spectrometry (HRMS).

[M+H]+ Ion (ESI+) 226.0863 m/z

The primary diagnostic ion

observed in positive-mode

electrospray ionization.

Estimated LogP ~2.8

Falls within the optimal range

(LogP 2-4) for lipid bilayer

crossing and CNS penetration.

TPSA 42.4 – 55.4 Å²

Varies based on the

lactam/lactim tautomeric state;

ideal for oral bioavailability.

The Causality of Tautomerism in Analysis and Binding
A defining feature of this molecule is the tautomeric equilibrium between its 2-hydroxypyridine

(lactim) and 2-pyridone (lactam) forms[2]. In non-polar environments or the gas phase, the 2-

hydroxypyridine form is slightly favored. However, in polar solvents, aqueous biological

systems, and the solid state, the 2-pyridone form dominates due to its higher dipole moment

and capacity to form stable hydrogen-bonded dimers[2].

In drug design, this 2-pyridone state is highly prized. It acts as a bioisostere for amides,

presenting a distinct, rigid hydrogen bond donor (N-H) and acceptor (C=O) vector that

frequently anchors inhibitors into the hinge regions of kinases[3].

Structural Dissection & Mechanistic Rationale
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The strategic value of 4-(Benzyloxy)-6-ethynylpyridin-2-ol lies in its orthogonal reactivity.

Each functional group can be manipulated independently without interfering with the others:

The 6-Ethynyl Group (Bioorthogonal Handle): A terminal alkyne primed for Copper-Catalyzed

Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira cross-coupling. Interestingly, the

adjacent pyridine nitrogen can weakly coordinate with Cu(I) catalysts, actively accelerating

click reactions and directing regioselectivity[4].

The 4-Benzyloxy Group (Lipophilic Anchor / Latent Hydroxyl): Serves as a bulky, lipophilic

probe to occupy hydrophobic pockets in target proteins. If increased water solubility is

required later in the optimization cycle, it can be cleanly cleaved via Pd/C hydrogenolysis to

reveal a 4-hydroxyl group.

The 2-Pyridone Core (Recognition Motif): Provides the primary hydrogen-bonding array for

target engagement while improving the metabolic stability of the resulting drug candidate[3].

Divergent Synthetic Workflows
The following diagram illustrates how this single scaffold can be divergently routed to create

entirely different classes of therapeutic molecules.

4-(Benzyloxy)-6-ethynylpyridin-2-ol
MW: 225.24 g/mol

CuAAC (Click Chemistry)
Reagents: R-N3, Cu(I)

Sonogashira Coupling
Reagents: Ar-X, Pd(0), CuI

Hydrogenolysis
Reagents: H2, Pd/C

1,2,3-Triazole Derivative
(PROTAC Linker / Target ID)

Aryl-Alkyne Derivative
(Extended Pharmacophore)
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(Water-Soluble Scaffold)
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Figure 1: Divergent synthetic workflows leveraging 4-(Benzyloxy)-6-ethynylpyridin-2-ol
reactivity.
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Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols detail the exact

methodologies for utilizing and verifying this compound, explicitly explaining the causality

behind the reagent choices.

Protocol A: Exact Mass Verification via LC-HRMS (ESI+)
Objective: Validate the exact monoisotopic mass (225.0790 Da) of the scaffold prior to library

synthesis.

Causality of Mobile Phase: The use of 0.1% Formic Acid is not merely standard practice; it is

critical here. The low pH shifts the tautomeric equilibrium entirely toward the 2-pyridone form

and ensures quantitative protonation of the carbonyl/nitrogen system, maximizing the

diagnostic [M+H]+ signal at m/z 226.0863.

Step 1 (Sample Prep): Dissolve 1.0 mg of 4-(Benzyloxy)-6-ethynylpyridin-2-ol in 1 mL of

HPLC-grade Acetonitrile (ACN). Dilute 1:100 in ACN/H2O (50:50) containing 0.1% Formic

Acid.

Step 2 (Chromatography): Inject 2 µL onto a C18 column (50 x 2.1 mm, 1.7 µm). Run a

linear gradient from 5% to 95% Mobile Phase B over 5 minutes (Mobile Phase A = H2O +

0.1% FA; Mobile Phase B = ACN + 0.1% FA) at a flow rate of 0.4 mL/min.

Step 3 (Spectrometry): Operate the HRMS in Electrospray Ionization positive mode (ESI+).

Set capillary voltage to 3.0 kV and desolvation temperature to 350°C. Extract the

chromatogram for m/z 226.0863 (± 5 ppm).

Protocol B: CuAAC (Click) Derivatization for Library
Generation
Objective: Conjugate the 6-ethynyl handle with an azide-bearing pharmacophore to generate a

1,4-disubstituted 1,2,3-triazole.

Causality of Reagent Stoichiometry: Sodium ascorbate is used in a strict 2:1 stoichiometric

excess relative to CuSO4. This ensures the complete reduction of Cu(II) to the catalytically
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active Cu(I) species while maintaining a persistent reducing environment. This prevents the

terminal alkyne from undergoing unwanted oxidative Glaser-Hay homocoupling.

Step 1 (Reaction Setup): In a 10 mL vial, dissolve 4-(Benzyloxy)-6-ethynylpyridin-2-ol (1.0

eq, 0.5 mmol) and the target organic azide (1.1 eq, 0.55 mmol) in 2.5 mL of tert-butanol.

Step 2 (Catalyst Activation): In a separate vial, dissolve CuSO4·5H2O (0.1 eq, 0.05 mmol)

and Sodium Ascorbate (0.2 eq, 0.1 mmol) in 2.5 mL of deionized water. The solution will

briefly turn blue before fading to a pale yellow, indicating the successful generation of Cu(I).

Step 3 (Coupling): Add the aqueous catalyst solution to the organic mixture (final solvent

ratio 1:1 t-BuOH/H2O). Stir vigorously at room temperature for 4–12 hours. The

ethynylpyridine moiety will auto-accelerate the reaction via transient Cu-coordination[4].

Step 4 (Workup): Dilute the mixture with 10 mL of Ethyl Acetate (EtOAc) and 10 mL of water.

Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate

under reduced pressure to yield the crude triazole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/B13100795
https://www.mdpi.com/1422-0067/17/11/1893
https://pubs.rsc.org/en/content/articlehtml/2022/ra/d2ra07056a
https://pubs.rsc.org/en/content/articlehtml/2022/ra/d2ra07056a
https://www.organic-chemistry.org/abstracts/lit3/998.shtm
https://www.organic-chemistry.org/abstracts/lit3/998.shtm
https://www.benchchem.com/product/b13100795/docs#physicochemical-profiling-molecular-weight-analysis
https://www.benchchem.com/product/b13100795/docs#physicochemical-profiling-molecular-weight-analysis
https://www.benchchem.com/product/b13100795/docs#physicochemical-profiling-molecular-weight-analysis
https://www.benchchem.com/product/b13100795/docs#physicochemical-profiling-molecular-weight-analysis
https://www.benchchem.com/product/b13100795?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13100795?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Contact our Ph.D. Support Team for a compatibility check
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